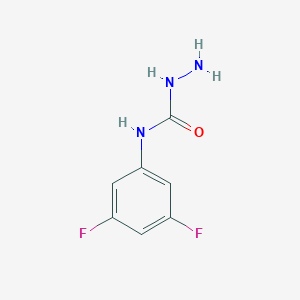

Hydrazinecarboxamide, N-(3,5-difluorophenyl)-

Descripción

Propiedades

Número CAS |

167412-23-9 |

|---|---|

Fórmula molecular |

C7H7F2N3O |

Peso molecular |

187.15 g/mol |

Nombre IUPAC |

1-amino-1-(3,5-difluorophenyl)urea |

InChI |

InChI=1S/C7H7F2N3O/c8-4-1-5(9)3-6(2-4)12(11)7(10)13/h1-3H,11H2,(H2,10,13) |

Clave InChI |

SKUVNKQHJKCNES-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C=C(C=C1F)F)NC(=O)NN |

Otros números CAS |

167412-23-9 |

Descripción física |

Dry Powder |

Origen del producto |

United States |

Advanced Synthetic Methodologies for N 3,5 Difluorophenyl Hydrazinecarboxamide and Its Analogues

Isocyanate-Based Coupling Strategies

The reaction between an isocyanate and a hydrazine (B178648) derivative is a cornerstone for the formation of the urea (B33335) linkage in N-(3,5-Difluorophenyl)hydrazinecarboxamide and its analogues. This approach offers a direct and often high-yielding pathway to the desired products.

Utilization of Phosgene (B1210022) and Triphosgene (B27547) Reagents

Phosgene and its safer solid surrogate, triphosgene, are versatile reagents for the in situ generation of isocyanates from amines. The reaction of 3,5-difluoroaniline (B1215098) with phosgene or triphosgene would generate the highly reactive 3,5-difluorophenyl isocyanate. This intermediate can then be trapped with hydrazine to afford N-(3,5-Difluorophenyl)hydrazinecarboxamide.

The decomposition of triphosgene into phosgene can be catalyzed by various substances, including tertiary amines and activated carbon. google.com However, these reactions can be highly exothermic and difficult to control. google.com A more controlled generation of phosgene from triphosgene can be achieved using a catalyst with a deactivated free electron pair on a nitrogen atom, such as poly-(2-vinylpyridine) or N,N-dimethylaminomethylpolystyrene. google.com This allows for a more manageable reaction when synthesizing isocyanates for subsequent reactions.

In a typical procedure, triphosgene is dissolved in an organic solvent, and this solution is then reacted with the desired amine. google.com For the synthesis of diphenyl carbonate, a related process, solid phosgene (triphosgene) is dissolved in dichloromethane (B109758) and reacted with sodium phenolate (B1203915) in an aqueous phase. google.com This highlights the possibility of using biphasic systems for such transformations.

Optimization of Reaction Pathways and Conditions

The efficiency and selectivity of isocyanate-based coupling strategies are highly dependent on the reaction conditions. Key parameters that require careful optimization include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

Solvent Systems: The choice of solvent can significantly influence the reaction rate and product purity. Aprotic solvents such as dichloromethane, tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are commonly employed to avoid unwanted side reactions with the highly electrophilic isocyanate intermediate. For instance, in the synthesis of N-( rsc.orgrsc.orgnih.govtriazine-2-yl) α-ketoamides, a related amide formation, DMSO was found to be the optimal solvent, leading to a 90% yield. nih.gov In other cases, "on water" conditions have been developed for green synthesis, eliminating the need for toxic organic solvents. rsc.org

Temperature: The reaction temperature is a critical parameter to control. The formation of the isocyanate is typically performed at low temperatures to manage the exothermicity of the reaction and to prevent side reactions. The subsequent coupling with the hydrazine derivative can often be carried out at room temperature or with gentle heating. For example, the synthesis of certain 1,3,5-triazine (B166579) derivatives involves an initial substitution at 0°C, followed by subsequent steps at higher temperatures. nih.gov

Stoichiometry: The molar ratio of the reactants must be carefully controlled to maximize the yield of the desired product and minimize the formation of byproducts. The use of a slight excess of the hydrazine component is common to ensure complete consumption of the isocyanate intermediate.

The table below summarizes the optimization of reaction conditions for a model reaction involving the synthesis of a 3,5-disubstituted 1H-pyrazole, which shares similarities with the synthesis of hydrazinecarboxamides.

| Entry | [Cu] (mol%) | I2 (Eq.) | Solvent | Time (h) | Yield of 3a (%) |

| 1 | CuCl (20) | 2.0 | DMSO | 1.5 | 90 |

| 2 | CuCl (20) | 2.0 | PhCl | 1.5 | trace |

| 3 | CuCl (20) | 2.0 | Dioxane | 1.5 | 35 |

| 4 | CuCl (20) | 2.0 | Toluene | 1.5 | 30 |

| 5 | Cu(OAc)2 (20) | 2.0 | DMSO | 1.5 | 65 |

| 6 | CuI (20) | 2.0 | DMSO | 1.5 | 78 |

| 7 | CuCl (10) | 2.0 | DMSO | 1.5 | 75 |

| 8 | CuCl (20) | 1.0 | DMSO | 1.5 | 60 |

| 9 | CuCl (20) | 2.0 | DMSO | 0.5 | 72 |

| 10 | CuCl (20) | 2.0 | DMSO | 2.5 | 91 |

| Data adapted from a study on the synthesis of N-( rsc.orgrsc.orgnih.govtriazine-2-yl) α-ketoamides. nih.gov |

Nucleophilic Addition Approaches in Urea Formation

The formation of the urea moiety in N-(3,5-Difluorophenyl)hydrazinecarboxamide is fundamentally a nucleophilic addition reaction. rsc.org The nitrogen atom of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. rsc.orgfiveable.me This process is central to many synthetic strategies for ureas and related compounds.

The Wolff-Kishner reaction, for example, involves the nucleophilic addition of hydrazine to an aldehyde or ketone to form a hydrazone. fiveable.melibretexts.org This initial step is analogous to the reaction of hydrazine with an isocyanate. The mechanism involves the attack of the nucleophilic hydrazine on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then eliminates water. fiveable.me

In the context of forming N-(3,5-Difluorophenyl)hydrazinecarboxamide, the nucleophilic nitrogen of hydrazine attacks the carbonyl carbon of 3,5-difluorophenyl isocyanate. The resulting intermediate then undergoes proton transfer to yield the final urea product. The reactivity of the hydrazine can be influenced by the presence of substituents. For instance, while hydrazine itself is a potent nucleophile, substituted hydrazines such as 1,1'-dimethylhydrazine can also participate in such reactions. rsc.org

Green Chemistry Principles in Hydrazinecarboxamide Synthesis

The application of green chemistry principles to the synthesis of hydrazinecarboxamides is an area of growing importance, aiming to reduce the environmental impact of chemical processes. jddhs.commdpi.com Key aspects include the use of safer solvents, solvent-free conditions, and energy-efficient methods. jddhs.commdpi.com

One approach is the development of "on water" syntheses, which utilize water as the reaction medium, thereby avoiding the use of toxic organic solvents. rsc.org This method has been successfully applied to the synthesis of pyrazole (B372694) derivatives from semicarbazide (B1199961) hydrochloride, a compound structurally related to hydrazinecarboxamides. rsc.org

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. jddhs.comresearchgate.net A solvent-free, one-pot method for the preparation of hydrazides from carboxylic acids under microwave irradiation has been shown to be superior to conventional heating methods in terms of environmental factor, atom economy, and reaction mass efficiency. researchgate.net

The following table compares a conventional and a green method for the synthesis of a representative hydrazide, highlighting the benefits of the green approach.

| Parameter | Conventional Method (Process 1) | Green Method (Process 2) | Improvement |

| Overall yield (%) | 77.0 | 90 | 13% Increase |

| Number of steps | Two | One | 50% Reduction |

| Heating time | 6-9 hr | 60-200 s | 162-360 times less |

| Energy consumption (KWh) | 6-9 | 0.015-0.050 | 180-400 times less |

| E(nvironmental) factor (Kg waste / Kg product) | 4.5 | 0.3 | 93.3% Reduction |

| Atom economy (%) | 62.3 | 79.1 | 16.8% Increase |

| Atom efficiency (%) | 48.2 | 71.2 | 23% Increase |

| Carbon efficiency (%) | 77.8 | 100 | 22.2% Increase |

| Reaction mass efficiency (%) | 16.0 | 69.2 | 53.2% Increase |

| Data adapted from a study on the green synthesis of hydrazides. researchgate.net |

Methodologies for Scalable Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges. Methodologies for the scalable synthesis of N-(3,5-Difluorophenyl)hydrazinecarboxamide must be robust, safe, and economically viable.

The use of tubular reactors in a continuous flow process offers a promising approach for scaling up reactions involving hazardous reagents like phosgene. google.com This technology allows for better control over reaction parameters, improved heat transfer, and enhanced safety compared to batch processes. For the production of diphenyl carbonate, a tubular reactor with a small internal diameter and a long path length was used to ensure thorough mixing of the reactants. google.com This setup enabled a high spatiotemporal efficiency, demonstrating the potential for large-scale production. google.com

The choice of reagents is also critical for scalability. While phosgene is highly effective, its toxicity and handling difficulties make it less suitable for large-scale operations. Triphosgene, being a solid, offers a safer alternative for the generation of phosgene in situ, simplifying handling and storage. google.com

Stereoselective Synthesis of Chiral Hydrazinecarboxamide Analogues

The synthesis of chiral analogues of N-(3,5-Difluorophenyl)hydrazinecarboxamide, where a stereocenter is present in the molecule, requires stereoselective methods to control the three-dimensional arrangement of atoms. This is particularly important when the biological activity of the compound is dependent on a specific enantiomer or diastereomer.

One common strategy for stereoselective synthesis is the use of a chiral auxiliary. google.com A chiral auxiliary is a chiral molecule that is temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereochemistry has been established, the auxiliary can be removed. This approach has been used for the stereoselective synthesis of 2-aryloxycarboxylic acids. google.com

Another powerful tool is organocatalysis, where a small chiral organic molecule is used to catalyze a reaction enantioselectively. nih.gov Chiral Brønsted acids, for example, have been employed in enantioselective Mannich-type reactions. nih.gov Tandem reactions, where multiple bond-forming events occur in a single pot, can also be designed to be stereoselective. For instance, stereoselective tandem Mannich-Michael reactions have been developed for the synthesis of piperidine (B6355638) alkaloids using carbohydrates as chiral templates.

Comprehensive Structural Elucidation and Conformational Analysis of N 3,5 Difluorophenyl Hydrazinecarboxamide

Spectroscopic Characterization Techniques

Spectroscopy is the primary tool for determining the structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary pieces of the structural puzzle.

High-resolution NMR spectroscopy is unparalleled in its ability to map the connectivity and chemical environment of atoms within a molecule. For N-(3,5-Difluorophenyl)hydrazinecarboxamide, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential for a complete structural assignment.

¹H NMR Spectroscopy would reveal the number and environment of all protons. In a typical deuterated solvent like DMSO-d₆, the spectrum is expected to show distinct signals for the aromatic protons and the protons on the nitrogen atoms. The 3,5-difluorophenyl group has three aromatic protons: two equivalent protons at the C2 and C6 positions and one proton at the C4 position. The C2/C6 protons would appear as a doublet, coupled to the C4 proton, while the C4 proton would appear as a triplet, coupled to the two ortho fluorine atoms. The protons of the urea (B33335) and amine groups (NH and NH₂) would appear as broader signals, and their chemical shifts would be sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. For this compound, a total of five distinct carbon signals would be anticipated in the ¹³C{¹H} spectrum: one for the carbonyl carbon (C=O) and four for the aromatic carbons. The carbonyl carbon typically resonates in the range of 155-160 ppm. The aromatic carbons would show characteristic splitting patterns due to coupling with fluorine atoms (J-coupling). The carbons directly bonded to fluorine (C3 and C5) would exhibit a large one-bond carbon-fluorine coupling (¹JCF), while other carbons in the ring would show smaller two-, three-, or four-bond couplings (²JCF, ³JCF, ⁴JCF).

¹⁹F NMR Spectroscopy is particularly informative for fluorinated compounds due to its high sensitivity and wide range of chemical shifts. wikipedia.org Since the two fluorine atoms in the 3,5-difluoro-substituted ring are chemically equivalent, they would give rise to a single resonance in the ¹⁹F NMR spectrum. nih.govazom.com The chemical shift of this signal would be characteristic of fluorine atoms attached to an aromatic ring. azom.com Furthermore, this signal would likely appear as a triplet due to coupling with the two ortho protons (at C2 and C6) and the one para proton (at C4). wikipedia.org

Illustrative NMR Data

The following table presents expected NMR chemical shift ranges for N-(3,5-Difluorophenyl)hydrazinecarboxamide, based on data from similar phenylurea and difluorophenyl compounds. chemicalbook.comthieme-connect.comhmdb.caescholarship.org

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity |

| ¹H | -NH- (Urea) | 8.5 - 9.5 | Singlet (broad) |

| Aromatic C2-H, C6-H | 7.2 - 7.6 | Doublet of triplets (dt) | |

| Aromatic C4-H | 6.8 - 7.1 | Triplet of triplets (tt) | |

| -NH₂ (Amino) | 5.5 - 6.5 | Singlet (broad) | |

| ¹³C | C=O (Carbonyl) | 155 - 160 | Singlet |

| C3, C5 (C-F) | 161 - 164 | Doublet (large ¹JCF) | |

| C1 (C-N) | 140 - 143 | Triplet (small ²JCF) | |

| C2, C6 (C-H) | 105 - 110 | Doublet (small ²JCF) | |

| C4 (C-H) | 98 - 102 | Triplet (small ³JCF) | |

| ¹⁹F | C3-F, C5-F | -105 to -115 | Triplet of triplets (tt) |

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational frequencies of functional groups within a molecule, providing a characteristic "fingerprint." nih.gov For N-(3,5-Difluorophenyl)hydrazinecarboxamide, the FT-IR spectrum would display several key absorption bands confirming its structure.

Key expected vibrational frequencies include:

N-H Stretching: Two distinct bands would be expected in the 3200-3400 cm⁻¹ region. A sharper band corresponding to the N-H bond of the secondary amide and a broader set of bands from the symmetric and asymmetric stretching of the primary amine (-NH₂) group.

C=O Stretching (Amide I band): A strong, sharp absorption peak is anticipated around 1650-1680 cm⁻¹, which is characteristic of the carbonyl group in a urea moiety. nih.gov

N-H Bending (Amide II band): This band, resulting from a coupling of N-H bending and C-N stretching, typically appears around 1550-1620 cm⁻¹.

C-F Stretching: Strong absorptions in the fingerprint region, typically between 1100-1350 cm⁻¹, would confirm the presence of the carbon-fluorine bonds.

Illustrative FT-IR Data

The following table lists characteristic infrared absorption frequencies for N-(3,5-Difluorophenyl)hydrazinecarboxamide, compiled from data for analogous phenylurea compounds. chemicalbook.comnih.govresearchgate.net

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H Stretch | Amine (-NH₂) and Amide (-NH-) |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 1680 - 1650 | C=O Stretch (Amide I) | Urea Carbonyl |

| 1620 - 1550 | N-H Bend (Amide II) | Amide/Amine |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1350 - 1100 | C-F Stretch | Aryl-Fluoride |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry (HRMS) would confirm the molecular formula of N-(3,5-Difluorophenyl)hydrazinecarboxamide (C₇H₇F₂N₃O) by providing a highly accurate mass measurement of its molecular ion.

The electron ionization (EI) mass spectrum would also show a characteristic fragmentation pattern that can be used for structural confirmation. The molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. Key fragmentation pathways would likely involve:

Cleavage of the N-N bond, leading to fragments corresponding to the [C₆H₃F₂NCO]⁺ and [NH₂]⁺ ions.

Loss of the amino group (-NH₂), resulting in an [M-16]⁺ fragment.

Fragmentation of the urea moiety, potentially leading to the formation of a 3,5-difluorophenyl isocyanate radical cation or a 3,5-difluoroaniline (B1215098) fragment. youtube.com

Illustrative Mass Spectrometry Data

This table outlines the predicted key mass-to-charge ratios (m/z) for the molecular ion and major fragments of N-(3,5-Difluorophenyl)hydrazinecarboxamide.

| m/z (Mass/Charge) | Ion Formula | Identity |

| 187.0557 | [C₇H₇F₂N₃O]⁺ | Molecular Ion [M]⁺ |

| 171.0526 | [C₇H₅F₂N₂O]⁺ | [M - NH₂]⁺ |

| 157.0241 | [C₇H₄F₂NO]⁺ | [M - N₂H₂]⁺ |

| 129.0336 | [C₆H₄F₂N]⁺ | [3,5-difluoroaniline]⁺ |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a compound in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles of N-(3,5-Difluorophenyl)hydrazinecarboxamide. Crucially, it would also reveal the three-dimensional arrangement of molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonding and packing forces. nih.gov

Studies on similar N-aryl ureas have shown that they often adopt a relatively planar conformation and form extensive hydrogen-bonding networks. researchgate.net A common motif is the "urea tape," where molecules are linked by pairs of N-H···O=C hydrogen bonds, creating a robust one-dimensional chain. researchgate.net The presence of the 3,5-difluorophenyl group may influence this packing through additional, weaker interactions like C-H···F bonds, potentially leading to more complex two- or three-dimensional supramolecular architectures. researchgate.net

Analysis of Molecular Conformation and Intramolecular Interactions

Beyond the solid-state structure, understanding the molecule's preferred conformation in solution is critical. The urea linkage has partial double-bond character, leading to rotational barriers and distinct conformational isomers. Computational studies, alongside NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can probe these conformational preferences. nih.govnih.gov

For N-alkyl-N'-aryl ureas, the conformation is often described by the relative orientation of the substituents around the C-N bonds, commonly labeled as trans or cis. nih.gov The specific conformation adopted by N-(3,5-Difluorophenyl)hydrazinecarboxamide would be a balance of steric effects and stabilizing intramolecular interactions.

A key structural feature of N-(3,5-Difluorophenyl)hydrazinecarboxamide is the potential for intramolecular hydrogen bonding. The proximity of the urea N-H proton to the fluorine atoms on the phenyl ring allows for the formation of an N-H···F hydrogen bond. ucla.edu Although organic fluorine is a weak hydrogen bond acceptor, such interactions are known to occur, particularly when sterically favored, and can significantly influence molecular conformation. nih.govrsc.org

The presence of this intramolecular N-H···F bond can be detected by ¹H NMR through a downfield shift of the NH proton signal and, most definitively, by observing a through-space scalar coupling (¹hJFH) between the interacting proton and fluorine nuclei. ucla.edunih.gov This interaction would likely compete with the strong intermolecular N-H···O=C hydrogen bonds that are characteristic of ureas, leading to a complex conformational equilibrium. acs.org

Computational Chemistry and Theoretical Investigations of N 3,5 Difluorophenyl Hydrazinecarboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.gov These calculations solve the Schrödinger equation for a given molecular system, providing information about its electronic structure, energy, and geometry. rsc.org

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. rsc.org It is based on the principle that the energy of a system can be determined from its electron density. DFT is often employed to calculate optimized molecular geometries, vibrational frequencies, and the energies of different electronic states. mdpi.com

For a molecule like N-(3,5-Difluorophenyl)hydrazinecarboxamide, DFT calculations would typically be performed to determine its most stable three-dimensional structure. The theory can also be used to calculate the energies of reactants, products, and transition states for chemical reactions involving the molecule, thereby providing insights into reaction mechanisms and kinetics. cuny.edu For instance, studies on other urea (B33335) derivatives have used DFT to understand conformational preferences and the influence of substituents on the electronic properties of the molecule. nih.gov

Basis Set Selection and Computational Efficiency

The accuracy and computational cost of DFT calculations are highly dependent on the chosen basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more accurate results but require significantly more computational resources. bldpharm.com

Commonly used basis sets in studies of organic molecules include the Pople-style basis sets (e.g., 6-31G(d,p), 6-311+G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). nih.gov The choice of basis set is a trade-off between the desired accuracy and the computational feasibility. For a molecule of the size of N-(3,5-Difluorophenyl)hydrazinecarboxamide, a basis set like 6-31G(d,p) is often a good starting point for geometry optimization, while a larger basis set might be used for more accurate energy calculations. nih.govindexcopernicus.com The selection may also involve adding diffuse functions (+) for systems with significant anion character or lone pairs, and polarization functions (d,p) to describe bond anisotropy. nih.gov

Table 1: Representative Basis Sets and Their Typical Applications

| Basis Set | Description | Typical Application |

| STO-3G | Minimal basis set, low computational cost. | Initial, low-level calculations. fluorochem.co.uk |

| 6-31G(d) | Split-valence basis set with polarization functions on heavy atoms. | Geometry optimizations of small to medium-sized organic molecules. nih.gov |

| 6-311+G(d,p) | Triple-split valence with diffuse and polarization functions. | High-accuracy energy calculations, systems with anions or weak interactions. cuny.edu |

| aug-cc-pVTZ | Correlation-consistent, augmented with diffuse functions. | High-accuracy calculations where electron correlation is critical. nih.gov |

Potential Energy Surface (PES) Mapping and Conformational Stability

A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. sigmaaldrich.com By mapping the PES, one can identify stable conformations (energy minima) and transition states (saddle points) that connect them. sigmaaldrich.comresearchgate.net

For N-(3,5-Difluorophenyl)hydrazinecarboxamide, PES mapping would be crucial for understanding its conformational landscape. The molecule has several rotatable bonds, particularly around the urea and hydrazine (B178648) moieties. A PES scan, performed by systematically changing specific dihedral angles and calculating the energy at each point, can reveal the most stable conformers and the energy barriers for rotation between them. This information is vital for understanding how the molecule's shape influences its interactions with biological targets. Theoretical studies on hydrazine decomposition, for example, have extensively used PES analysis to map out reaction pathways and identify stable intermediates. nih.gov

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital to which it is most likely to accept electrons (electrophilicity). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. nih.gov

An FMO analysis of N-(3,5-Difluorophenyl)hydrazinecarboxamide would involve calculating the energies and visualizing the shapes of its HOMO and LUMO. This would help in predicting which parts of the molecule are most reactive and the types of reactions it is likely to undergo. For instance, the location of the HOMO would indicate the likely site of electrophilic attack, while the LUMO's location would suggest the site for nucleophilic attack. researchgate.net Studies on similar urea derivatives show that the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for a Urea Derivative

| Molecular Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -6.5 | Electron donation, Nucleophilicity |

| LUMO | -1.2 | Electron acceptance, Electrophilicity |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical stability |

Note: This table presents hypothetical data for illustrative purposes, as specific FMO data for N-(3,5-Difluorophenyl)hydrazinecarboxamide is not publicly available.

Atomic Charges and Molecular Electrostatic Potential (MEP) Mapping

The distribution of charge within a molecule is fundamental to its chemical behavior, particularly its non-covalent interactions. Atomic charge calculations, such as those derived from Mulliken population analysis or Natural Bond Orbital (NBO) analysis, assign partial charges to each atom in the molecule. indexcopernicus.com

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.gov The MEP is calculated as the interaction energy of a positive point charge with the molecule's electron density at various points in space. mdpi.com Regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net For N-(3,5-Difluorophenyl)hydrazinecarboxamide, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the urea and hydrazine groups, and positive potential around the hydrogen atoms and the difluorophenyl ring. researchgate.net This information is invaluable for understanding hydrogen bonding and other intermolecular interactions. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov QSAR models are mathematical equations that correlate physicochemical or structural descriptors of molecules with their observed activities. frontiersin.org

While no specific QSAR studies for N-(3,5-Difluorophenyl)hydrazinecarboxamide were found, the methodology is widely applied to series of related compounds, such as other urea derivatives with potential biological activity. frontiersin.org A typical QSAR study involves:

Data Collection: Assembling a dataset of structurally related molecules with measured biological activity.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, which can include constitutional, topological, geometric, and electronic properties.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a model that correlates a subset of descriptors with the biological activity.

Validation: Rigorously validating the model to ensure its predictive power.

For a series of compounds including N-(3,5-Difluorophenyl)hydrazinecarboxamide, a QSAR model could help identify the key structural features that contribute to a specific biological effect, guiding the design of new, more potent analogues.

Table 3: Common Descriptors Used in QSAR Modeling

| Descriptor Type | Example | Information Encoded |

| Constitutional | Molecular Weight | Size of the molecule |

| Topological | Wiener Index | Molecular branching |

| Geometric | Molecular Surface Area | Shape and size of the molecule |

| Electronic | Dipole Moment, HOMO/LUMO energies | Charge distribution and reactivity |

| Physicochemical | LogP | Lipophilicity |

Development of Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are founded on the principle that the biological activity of a chemical compound is directly related to its molecular structure. To quantify this relationship, molecular descriptors are developed. These are numerical values that mathematically describe the chemical and physical properties of a molecule. researchgate.net

For N-(3,5-Difluorophenyl)hydrazinecarboxamide, a range of descriptors would be calculated to build a QSAR model. These descriptors fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The two fluorine atoms on the phenyl ring, being highly electronegative, significantly influence these properties.

Steric Descriptors: These relate to the three-dimensional shape and size of the molecule, including molecular volume, surface area, and specific conformational parameters.

Hydrophobic Descriptors: These quantify the molecule's lipophilicity, a critical factor in its ability to cross biological membranes. The most common descriptor for this is the logarithm of the octanol-water partition coefficient (log P).

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity and branching of its atoms.

The development of these descriptors is the first step in creating a predictive model that can correlate the structural features of N-(3,5-Difluorophenyl)hydrazinecarboxamide and its analogues with a specific biological activity.

Application of Machine Learning Algorithms in QSAR (e.g., Neural Networks)

Once a set of molecular descriptors has been calculated for a series of compounds, machine learning (ML) algorithms can be applied to build a QSAR model. researchgate.net These algorithms identify complex, non-linear relationships between the descriptors (inputs) and the observed biological activity (output).

The process for applying machine learning to a QSAR study involving a compound like N-(3,5-Difluorophenyl)hydrazinecarboxamide would typically involve:

Data Set Compilation: A dataset of molecules with structural similarities to N-(3,5-Difluorophenyl)hydrazinecarboxamide and their corresponding measured biological activities would be assembled.

Model Building: The dataset is divided into a training set and a test set. An ML algorithm, such as an Artificial Neural Network (ANN) or Multiple Linear Regression (MLR), is trained on the training set. researchgate.net The algorithm learns the relationship between the molecular descriptors and the activity.

Model Validation: The predictive power of the model is then tested using the external test set of compounds that were not used during the training phase. researchgate.net A high correlation between the predicted and experimental activities indicates a robust and reliable model.

Such a validated QSAR model could then be used to predict the activity of new, unsynthesized derivatives of N-(3,5-Difluorophenyl)hydrazinecarboxamide, prioritizing the most promising candidates for synthesis and experimental testing.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov This technique can provide deep insights into the behavior of N-(3,5-Difluorophenyl)hydrazinecarboxamide, particularly its interaction with a biological target such as a protein receptor.

An MD simulation would typically proceed as follows:

System Setup: A system is constructed containing the ligand (N-(3,5-Difluorophenyl)hydrazinecarboxamide), the receptor protein, and solvent molecules (typically water) in a simulation box. The initial positioning of the ligand in the protein's active site is often determined by molecular docking. nih.govnih.gov

Simulation: The forces between the atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of each atom over a specific period, often nanoseconds.

Analysis: The resulting trajectory is analyzed to understand the stability of the ligand-protein complex. Key parameters such as Root Mean Square Deviation (RMSD) are calculated to assess conformational stability. nih.gov The analysis also reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the receptor, and how these interactions persist or change over time. nih.gov

MD simulations can thus validate a proposed binding mode and provide a dynamic picture of the molecular recognition process, offering a more accurate understanding than static docking models alone.

In Silico Prediction of Molecular Properties

Various molecular properties of N-(3,5-Difluorophenyl)hydrazinecarboxamide can be predicted using computational tools, providing a preliminary assessment of its characteristics. These predictions are valuable in the early stages of research to evaluate its potential as a drug candidate. The predicted properties for this compound are summarized in the table below.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C7H7F2N3O | epa.gov |

| Molecular Weight | 187.15 g/mol | epa.gov |

| Monoisotopic Mass | 187.05573 Da | uni.lu |

| Predicted XlogP | 0.2 | uni.lu |

The predicted partition coefficient (XlogP) of 0.2 suggests that the compound is relatively hydrophilic. uni.lu This is a key parameter in drug-likeness rules, such as Lipinski's rule of five, which are used to evaluate whether a chemical compound has properties that would make it a likely orally active drug in humans.

Further in silico predictions include the collision cross-section (CCS), which is a measure of the molecule's shape in the gas phase. These values are useful in analytical techniques like ion mobility-mass spectrometry.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 188.06301 | 135.0 |

| [M+Na]+ | 210.04495 | 142.9 |

| [M-H]- | 186.04845 | 137.2 |

| [M+NH4]+ | 205.08955 | 154.1 |

| [M+K]+ | 226.01889 | 141.6 |

Structure Activity Relationship Sar Studies and Rational Molecular Design

Design Principles for Structural Modification of Hydrazinecarboxamide Scaffolds

The hydrazinecarboxamide, or aminourea, moiety is a key structural component. It is a derivative of the diaryl urea (B33335) structure, which is recognized as a critical fragment for binding to the hydrophobic pocket of kinase domains. mdpi.commdpi.com The design principles for modifying this scaffold are centered on its hydrogen bonding capabilities.

Key design strategies include:

Hydrogen Bond Anchoring : The urea group is an excellent hydrogen bond donor and acceptor, often forming crucial anchoring interactions with the hinge region of a kinase's ATP-binding site. mdpi.com Modifications typically aim to preserve or enhance these interactions.

Conformational Rigidity : Introducing cyclic structures or bulky groups can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding.

Vectorial Growth : The terminal amino group of the hydrazinecarboxamide provides a vector for adding further substituents. This allows for the exploration of additional binding pockets within the target protein to enhance potency and selectivity. For instance, extending from this point with other cyclic or aromatic groups can lead to interactions with solvent-exposed regions or allosteric sites.

Systematic Exploration of Substituent Effects on Molecular Function

Fluorine Substitution : The two fluorine atoms at the meta positions of the phenyl ring have profound effects. They are strongly electron-withdrawing, which can lower the pKa of the urea nitrogens, potentially altering their hydrogen-bonding strength. Fluorine can also block metabolic oxidation at those positions, improving the molecule's pharmacokinetic profile.

Aryl Group Modifications : Altering the substitution pattern on the phenyl ring can drastically change binding affinity. For example, moving the fluorine atoms to other positions or replacing them with other halogens (like chlorine) or small alkyl groups would modulate the electronic and steric profile of the molecule. sigmaaldrich.commdpi.comnih.gov

The following table illustrates how different substituents on a related diaryl urea scaffold can impact cytotoxic activity against various cancer cell lines, demonstrating the sensitivity of molecular function to minor structural changes.

Table 1: Effect of Substituents on the Cytotoxic Activity (IC50, µM) of Diaryl Urea Derivatives

| Compound | R¹ | R² | HT-29 (colon) | H-460 (lung) | A549 (lung) | MDA-MB-231 (breast) |

|---|---|---|---|---|---|---|

| 5a | Dimethylamino | H | 0.15 | 0.36 | 0.75 | 0.75 |

| 5c | Morpholinyl | H | 0.29 | 0.61 | 1.05 | 0.98 |

| 5g | Dimethylamino | 4-fluoro | 0.22 | 0.53 | 0.99 | 1.01 |

| 5i | Morpholinyl | 4-fluoro | 0.35 | 0.87 | 1.54 | 1.43 |

Data sourced from a study on diaryl urea derivatives as potential EGFR inhibitors, illustrating general SAR principles. mdpi.com

This interactive table demonstrates that even changes in a distal amino group (dimethylamino vs. morpholinyl) can significantly alter biological activity. mdpi.com

Bioisosteric Replacement Strategies in Fluorinated Aryl Systems

Bioisosteric replacement is a key strategy in medicinal chemistry to fine-tune a molecule's properties while retaining its primary binding mode. nih.gov For fluorinated aryl systems, this can involve several approaches.

Scaffold Hopping : This involves replacing the central urea or aminourea core with another chemical group that maintains the same spatial arrangement of key interaction points. For LRRK2 inhibitors, a 2,4-diaminopyrimidine (B92962) scaffold has been successfully used as a bioisostere for the urea hinge-binding motif. nih.gov

Aryl Ring Bioisosteres : The 3,5-difluorophenyl ring itself can be replaced by other aromatic systems, such as pyridines or pyrimidines. nih.gov For example, a dichloropyridine ring could mimic some of the electronic and steric properties while introducing a nitrogen atom that can act as a hydrogen bond acceptor or alter solubility. nih.gov

Fluorine Mimics : While direct replacement is less common, other small, electronegative groups could theoretically be used to mimic the effects of the fluorine atoms, although fluorine's unique combination of size and electronegativity is often difficult to replicate.

Elucidation of Specific Chemical Features Governing Molecular Interactions

The binding of 3-amino-1-(3,5-difluorophenyl)urea and its derivatives to a target protein is governed by a combination of specific, non-covalent interactions.

Hydrogen Bonding : The urea moiety is paramount, typically forming two hydrogen bonds with the protein backbone in the hinge region of a kinase. The N-H groups act as donors, while the carbonyl oxygen acts as an acceptor. mdpi.com

Hydrophobic Interactions : The phenyl ring fits into a hydrophobic pocket. The difluoro-substitution pattern enhances this interaction by increasing the lipophilicity of that face of the ring.

π-π Stacking : The aromatic phenyl ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site. mdpi.com

Halogen Interactions : The fluorine atoms can participate in favorable halogen-π or other non-canonical interactions, further anchoring the ligand in the binding pocket.

A computational analysis of diaryl ureas in protein complexes revealed that CH-π interactions are surprisingly dominant, alongside the critical hydrogen bonds formed by the urea group. mdpi.com

Design Considerations for Molecular Selectivity and Affinity

Achieving high affinity for the intended target while maintaining selectivity against off-targets (such as other kinases) is a primary goal of inhibitor design. nih.gov

Exploiting Unique Residues : Selectivity often arises from exploiting differences in the amino acid residues between the target kinase and other kinases. The 3,5-difluoro substitution provides a specific steric and electronic profile that might be complementary to the target's binding pocket but clash with the pockets of other kinases. For LRRK2, interactions with a key alanine (B10760859) residue (Ala2016) have been noted as important for binding. researchgate.net

Fine-Tuning Lipophilicity : While hydrophobic interactions are important for affinity, excessive lipophilicity can lead to poor solubility, off-target effects, and rapid metabolism. The use of fluorine is a common strategy to increase potency without drastically increasing molecular weight or undesirable physical properties.

Conformational Control : As mentioned, designing molecules that are pre-organized for binding can significantly improve affinity. The rigidity of the aryl-urea bond combined with specific substitution patterns helps to achieve this.

The development of potent LRRK2 inhibitors often involves optimizing a lead compound's structure to enhance its interaction with the kinase domain, as shown in the table below.

Table 2: Activity of Quinoline-based LRRK2 Inhibitors

| Compound | LRRK2 WT pSer935 IC₅₀ (nM) | LRRK2 G2019S pSer935 IC₅₀ (nM) | LRRK2 A2016T pSer935 IC₅₀ (nM) |

|---|---|---|---|

| 22 | 24 | 40 | 471 |

Data from a study on 4-alkylamino-7-aryl-3-cyanoquinolines as LRRK2 inhibitors, highlighting the impact of specific mutations on inhibitor potency. researchgate.net

This data illustrates how inhibitor potency can be sensitive to single amino acid changes in the target protein, a key consideration in designing selective molecules. researchgate.net

Mechanistic Insights into Molecular Interactions of N 3,5 Difluorophenyl Hydrazinecarboxamide

Molecular Docking Studies for Predictive Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com These studies are instrumental in understanding the binding mechanisms of ligands like N-(3,5-Difluorophenyl)hydrazinecarboxamide with their biological targets.

Recent research has utilized molecular docking to elucidate the binding interactions of various urea (B33335) derivatives. researchgate.netmdpi.com For instance, in a study of novel urea derivatives as potential antimicrobial agents, docking studies were performed on the most active compounds to understand their interaction mechanisms. researchgate.net These studies often involve docking the compounds into the active sites of specific enzymes to predict their binding modes.

Analysis of Hydrogen Bonding and Aromatic Interactions in Binding Pockets

The stability of a ligand within a protein's binding pocket is often dictated by a network of non-covalent interactions, with hydrogen bonds and aromatic interactions playing a pivotal role.

Aromatic Interactions: The 3,5-difluorophenyl ring can engage in various aromatic interactions within the binding pocket. These include:

π-π Stacking: The aromatic ring can stack with the aromatic side chains of residues like phenylalanine, tyrosine, or tryptophan.

CH-π Interactions: The C-H bonds of the ligand can interact with the π-system of aromatic residues in the protein, contributing to binding affinity. nih.gov

C-F···C Ring Stacking: In some fluorinated compounds, C-F···C ring stacking contacts have been observed, adding to the stability of the structure. mdpi.com

The interplay of these interactions determines the ligand's orientation and affinity within the binding site.

Role of Halogen Bonding and Other Non-Covalent Interactions

The fluorine atoms on the phenyl ring of N-(3,5-Difluorophenyl)hydrazinecarboxamide introduce the possibility of halogen bonding and other significant non-covalent interactions.

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. The fluorine atoms in the difluorophenyl group, while generally considered weak halogen bond donors, can still participate in these interactions. The electrostatic potential around the covalently bonded fluorine is not uniformly negative; there exists a positive region (the σ-hole) that can interact favorably with electron-rich atoms like oxygen or nitrogen. nih.gov

Other Non-Covalent Interactions:

Dipole-Dipole Interactions: The polar nature of the C-F and C=O bonds can lead to favorable dipole-dipole interactions within the binding site.

Intramolecular Interactions: Intramolecular hydrogen bonds, such as between the amino group and a fluorine atom, can pre-organize the ligand's conformation, potentially favoring a specific binding mode. dcu.iemdpi.com

The energetic contributions of these interactions, though individually small, can collectively have a significant impact on the binding affinity and selectivity of the compound.

Prediction of Binding Affinity and Orientation

Molecular docking simulations aim to predict both the binding orientation and the binding affinity of a ligand to its target. mdpi.com

Binding Orientation: The predicted binding orientation, or pose, of N-(3,5-Difluorophenyl)hydrazinecarboxamide within a binding site is a result of the sum of all intermolecular interactions. The docking algorithm samples a large number of possible conformations and orientations, scoring them based on a force field. The lowest energy poses are considered the most likely binding modes.

Binding Affinity: The binding affinity is often expressed as a scoring function, which is a mathematical model that estimates the strength of the protein-ligand interaction. mdpi.com These scoring functions take into account various energetic terms, including hydrogen bonding, electrostatic interactions, and van der Waals forces. The predicted binding affinity, often given in kcal/mol, provides a quantitative measure of how strongly the ligand is expected to bind to the protein. It's important to note that these are predictions and are often used to rank potential drug candidates for further experimental testing. The development of more accurate scoring functions is an active area of research. nih.govresearchgate.netbiorxiv.org

Investigation of Multitarget Interaction Profiles

The concept of "one drug, one target" has been increasingly challenged by the observation that many small molecules interact with multiple biological targets. This phenomenon, known as polypharmacology or multitargeting, is a key consideration in modern drug discovery. Investigating the multitarget interaction profile of a compound like N-(3,5-Difluorophenyl)hydrazinecarboxamide can reveal potential off-target effects or new therapeutic applications.

Computational approaches, such as reverse docking, can be employed to screen a ligand against a large database of protein structures to identify potential binding partners. This can help to build a comprehensive interaction profile for the compound. For example, a study on diaryl urea derivatives evaluated their activity against multiple cancer cell lines and also screened them for antimicrobial activity. nih.gov While in that particular study the compounds did not show significant antimicrobial effects, it highlights the approach of testing against diverse targets.

Principles of Molecular Promiscuity in Diverse Chemical Environments

Molecular promiscuity refers to the ability of a single compound to bind to multiple, often unrelated, biological targets. This can be influenced by several factors inherent to the molecule's structure and the chemical environments of the binding sites.

For a molecule like N-(3,5-Difluorophenyl)hydrazinecarboxamide, its promiscuity could be attributed to:

Privileged Scaffolds: The urea and difluorophenyl moieties can be considered "privileged scaffolds" that are recognized by multiple protein families.

Conformational Flexibility: The rotatable bonds in the molecule allow it to adopt different conformations, enabling it to fit into various binding pockets.

Generic Interaction Features: The presence of common interaction motifs, such as hydrogen bond donors and acceptors and a hydrophobic aromatic ring, allows for binding to a wide range of proteins.

Understanding the principles of molecular promiscuity is crucial for both predicting potential off-target effects and for intentionally designing drugs that can modulate multiple targets for a desired therapeutic outcome.

Supramolecular Chemistry and Directed Self-Assembly

Supramolecular chemistry focuses on the study of chemical systems made up of a discrete number of assembled molecular subunits or components. Urea derivatives are well-known for their ability to form self-assembled structures through hydrogen bonding.

The N-(3,5-Difluorophenyl)hydrazinecarboxamide molecule possesses the necessary functional groups for self-assembly. The urea moiety can form strong, directional hydrogen bonds, leading to the formation of one-dimensional tapes or other higher-order structures. dcu.ie The aromatic rings can participate in π-π stacking interactions, further stabilizing the assembly.

The directed self-assembly of such molecules can lead to the formation of supramolecular gels, which have applications in materials science and biomedicine. nih.gov The specific arrangement of the molecules in the self-assembled state is dictated by the interplay of hydrogen bonding, halogen bonding, and aromatic interactions. The study of the supramolecular chemistry of N-(3,5-Difluorophenyl)hydrazinecarboxamide could reveal novel materials with interesting properties.

Exploitation of Hydrogen Bonding Motifs for Supramolecular Architectures

The molecular structure of N-(3,5-Difluorophenyl)hydrazinecarboxamide inherently possesses multiple sites for hydrogen bonding, which are crucial in the formation of extended supramolecular networks. The urea moiety is a well-established and robust functional group for directing self-assembly through hydrogen bonds.

Potential Hydrogen Bonding Sites:

Donors: The primary amine (-NH2) group and the secondary amine (-NH-) group of the hydrazinecarboxamide core are potent hydrogen bond donors.

Acceptors: The carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. The fluorine atoms on the phenyl ring can also act as weak hydrogen bond acceptors.

Anticipated Supramolecular Motifs:

Based on the hydrogen bonding capabilities of the urea functional group observed in analogous structures, several predictable motifs can be hypothesized for N-(3,5-Difluorophenyl)hydrazinecarboxamide. Urea derivatives commonly form one-dimensional chains or tapes through N-H···O=C hydrogen bonds. These chains can further assemble into two-dimensional sheets or more complex three-dimensional networks.

The presence of the 3,5-difluorophenyl group can influence the packing of these supramolecular assemblies. The fluorine substituents can engage in weaker C-H···F or N-H···F interactions, potentially leading to a more intricate and varied supramolecular architecture compared to non-fluorinated analogues.

Without experimental crystallographic data, a definitive description of the supramolecular architecture remains speculative. The table below outlines the potential hydrogen bond donors and acceptors within the molecule.

Table 1: Potential Hydrogen Bond Donors and Acceptors in N-(3,5-Difluorophenyl)hydrazinecarboxamide

| Functional Group | Potential Role | Atom(s) Involved |

| Primary Amine (-NH₂) | Hydrogen Bond Donor | N, H |

| Secondary Amine (-NH-) | Hydrogen Bond Donor | N, H |

| Carbonyl (C=O) | Hydrogen Bond Acceptor | O |

| Difluorophenyl | Weak H-Bond Acceptor | F |

Further experimental investigation, particularly single-crystal X-ray diffraction, is necessary to elucidate the precise hydrogen bonding patterns and the resulting supramolecular architecture of N-(3,5-Difluorophenyl)hydrazinecarboxamide.

Advanced Chemical Applications and Functionalization of N 3,5 Difluorophenyl Hydrazinecarboxamide

Derivatization Strategies for Targeted Chemical Functionality

The strategic modification of N-(3,5-Difluorophenyl)hydrazinecarboxamide allows for the introduction of a wide array of chemical functionalities, enabling the fine-tuning of its properties for specific applications. The primary sites for derivatization are the terminal amino group and the nitrogen atoms of the urea (B33335) linkage.

The terminal amino group can readily undergo reactions common to primary amines. One key strategy is acylation , where the amino group reacts with acylating agents such as acyl chlorides or anhydrides to form amide derivatives. For instance, reaction with chloroacetyl chloride would yield N-(2-chloroacetyl)-N'-(3,5-difluorophenyl)hydrazinecarboxamide, introducing a reactive electrophilic site for further functionalization. iglobaljournal.com

Another significant derivatization pathway is the reaction with isocyanates and isothiocyanates . This leads to the formation of extended urea or thiourea (B124793) linkages, respectively. nih.gov For example, reacting N-(3,5-Difluorophenyl)hydrazinecarboxamide with a substituted phenyl isocyanate would produce a more complex, unsymmetrical diarylurea derivative. This approach is valuable for building libraries of compounds with diverse substituents.

Furthermore, the terminal amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). These imine derivatives can be stable compounds themselves or serve as intermediates for further transformations, such as reduction to form secondary amines. This reaction is a cornerstone in the synthesis of various heterocyclic systems.

The nitrogen atoms within the urea moiety can also be subject to derivatization, such as alkylation , although this generally requires harsher reaction conditions. nih.gov The difluorophenyl ring itself is less amenable to substitution due to the deactivating effect of the fluorine atoms, but under specific conditions, nucleophilic aromatic substitution could be envisioned.

A summary of potential derivatization strategies is presented in the table below.

| Derivatization Strategy | Reagent Class | Functional Group Introduced |

| Acylation | Acyl chlorides, Anhydrides | Amide |

| Urea/Thiourea Formation | Isocyanates, Isothiocyanates | Urea/Thiourea |

| Schiff Base Formation | Aldehydes, Ketones | Imine |

| Alkylation | Alkyl halides | Substituted Amine/Urea |

Integration into Hybrid Molecular Architectures

The functional handles on N-(3,5-Difluorophenyl)hydrazinecarboxamide make it an attractive building block for the construction of larger, hybrid molecular architectures. These complex molecules often combine the structural features of the parent compound with other pharmacophores or functional units to achieve novel properties.

One approach is the incorporation of the N-(3,5-difluorophenyl)hydrazinecarboxamide scaffold into peptidomimetics . The urea backbone can act as a rigid mimetic of a peptide bond, and the terminal amino group can be extended with amino acid residues or peptide fragments. nih.gov This strategy is employed to create compounds with improved stability towards enzymatic degradation compared to natural peptides.

The synthesis of macrocycles is another avenue for creating complex architectures. By introducing reactive groups at both ends of a molecule derived from N-(3,5-difluorophenyl)hydrazinecarboxamide, intramolecular cyclization can lead to the formation of macrocyclic structures. These constrained molecules often exhibit enhanced binding affinities and selectivities for biological targets.

Furthermore, this compound can be integrated into supramolecular assemblies . The urea functionality is well-known for its ability to form strong, directional hydrogen bonds, which can drive the self-assembly of molecules into well-defined nanostructures such as fibers or sheets. researchgate.netrsc.org By attaching appropriate side chains, the properties of these self-assembled materials can be tailored. For example, a search of chemical databases reveals related structures where a difluorobenzyl group is part of a larger molecule designed for specific interactions. nih.gov

Examples of hybrid molecular architectures incorporating similar phenylurea motifs are outlined below.

| Hybrid Architecture | Integration Strategy | Potential Application |

| Peptidomimetics | Amide bond formation at the terminal amine | Therapeutic agents |

| Macrocycles | Intramolecular cyclization | High-affinity binders |

| Supramolecular Polymers | Hydrogen bond-driven self-assembly | Biomaterials, Sensors |

| Multi-pharmacophore Conjugates | Linking to other bioactive molecules | Synergistic therapeutic effects |

Exploration of Chemical Reactivity and Transformation Pathways

The chemical reactivity of N-(3,5-Difluorophenyl)hydrazinecarboxamide is dominated by the nucleophilic character of the hydrazine (B178648) nitrogen atoms and the terminal amino group. These sites are prone to reaction with a variety of electrophiles.

The terminal amino group, being a primary amine, exhibits typical nucleophilicity. It can react with electrophiles such as alkyl halides in nucleophilic substitution reactions to yield secondary or tertiary amines. As mentioned earlier, it also readily participates in acylation and condensation reactions. iglobaljournal.com

The hydrazine moiety itself presents interesting reactivity. The presence of two adjacent nitrogen atoms with lone pairs of electrons makes it a good nucleophile. Semicarbazides, which are derivatives of hydrazine, are known to undergo cyclization reactions to form a variety of heterocyclic compounds, such as triazoles or triazinones, depending on the reaction conditions and the nature of the cyclizing agent. nih.gov For instance, reaction with a dicarbonyl compound could lead to the formation of a six-membered heterocyclic ring. The reaction of semicarbazides with carboxylic acids or their derivatives can also lead to the formation of cyclic products. researchgate.net

The urea carbonyl group can also exhibit reactivity, particularly under acidic or basic conditions, leading to hydrolysis or rearrangement reactions. However, these reactions often require more forcing conditions compared to the reactions at the amino and hydrazine groups.

Development of Novel Chemical Probes (general, non-therapeutic)

The structural features of N-(3,5-Difluorophenyl)hydrazinecarboxamide and its derivatives make them promising candidates for the development of novel chemical probes for non-therapeutic applications.

One potential application is in the development of fluorescent sensors . The phenylurea scaffold can be functionalized with fluorophores. Changes in the chemical environment around the urea moiety, such as the binding of an analyte, can lead to a detectable change in the fluorescence properties of the probe. For example, phenylurea-based systems have been investigated as selective anion transporters, where the binding of an anion to the urea group influences the properties of a linked reporter group. youtube.com

Furthermore, the hydrazine moiety is a key functional group in a class of activity-based protein profiling (ABPP) probes . These probes are designed to covalently label specific classes of enzymes in their active state. Hydrazine-based probes have been shown to target enzymes with electrophilic cofactors. nih.gov By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, to a derivative of N-(3,5-Difluorophenyl)hydrazinecarboxamide, it could potentially be used to profile the activity of certain enzyme families in complex biological samples. The difluorophenyl group could in this case modulate the reactivity and selectivity of the probe.

The development of such probes can be guided by computational docking studies to predict the binding of the probe to its intended target. The synthesis of a library of derivatives with different reporter tags and linking groups would allow for the optimization of the probe's performance.

Future Directions and Emerging Research Avenues for Hydrazinecarboxamides

Innovations in Environmentally Benign Synthetic Methodologies

The synthesis of hydrazinecarboxamides and related substituted ureas is undergoing a green transformation, moving away from traditional methods that often rely on hazardous solvents and catalysts. nih.gov The goal is to develop new synthetic pathways that are safer, more efficient, and environmentally friendly. beilstein-journals.org

Key innovations in this area include:

Solvent-Free and Catalyst-Free Reactions: A significant advancement is the use of high hydrostatic pressure (HHP) to synthesize substituted diaryl-hydrazones without the need for solvents or acid catalysts. nih.gov This method can produce near-quantitative yields and simplifies product isolation. nih.gov Mechanochemical methods, such as mechanical grinding, are also gaining popularity for their affordability and low environmental impact in solvent-free reactions. researchgate.net

Alternative Energy Sources: Microwave and ultrasonic irradiation are being explored as innovative tools to drive chemical reactions more efficiently, often reducing reaction times and energy consumption compared to conventional heating. beilstein-journals.orgresearchgate.net

Use of Greener Reagents and Catalysts: Research is focused on replacing hazardous chemicals with safer alternatives. This includes the use of water as a solvent and the application of catalysts like K-10 montmorillonite (B579905) and RANEY® type Ni-Al alloys for reductions and debenzylations. umb.edu The development of effective catalytic methodologies is crucial for achieving reactivity with safer substrates. beilstein-journals.org

These environmentally benign approaches not only reduce the ecological footprint of chemical synthesis but also often lead to improved yields and simplified purification processes. nih.govresearchgate.net

Advanced Computational Approaches for De Novo Design

De novo drug design, which involves creating novel molecular structures from the ground up, is being revolutionized by advanced computational methods. nih.gov These approaches are instrumental in exploring the vast chemical space around the hydrazinecarboxamide scaffold to design new molecules with desired biological activities. nih.govuniversiteitleiden.nl

Two primary strategies guide de novo design:

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target (like an enzyme or receptor) is known, SBDD methods can be used to design molecules that fit precisely into the active site. nih.govemanresearch.org This involves techniques like virtual screening and molecular docking to predict the binding affinity of newly designed compounds. emanresearch.org

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD utilizes the structural information of known active molecules (ligands) to create a pharmacophore model. emanresearch.org This model defines the essential structural features required for biological activity and guides the design of new, potentially more potent, analogs. emanresearch.org

Machine learning and artificial intelligence are becoming increasingly integral to de novo design. nih.govnih.gov Deep learning architectures such as recurrent neural networks (RNNs), variational autoencoders (VAEs), and generative adversarial networks (GANs) can generate novel molecular structures with optimized properties. nih.govuniversiteitleiden.nl These methods can accelerate the discovery of promising drug candidates by efficiently navigating the vast landscape of possible chemical structures. universiteitleiden.nl For instance, computational studies on derivatives of 3-Amino-1-(3,5-difluorophenyl)urea have been used to explore their potential as inhibitors of various biological targets. evitachem.com

Exploration of Novel Interaction Mechanisms

While the primary mechanisms of action for many hydrazinecarboxamides are known, researchers are actively exploring novel ways these compounds can interact with biological systems. nih.gov This includes identifying new molecular targets and understanding different modes of binding.

Derivatives of 3-Amino-1-(3,5-difluorophenyl)urea have been investigated as inhibitors of fibroblast growth factor receptor-1 (FGFR-1) and vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinases, which are important targets in cancer therapy. evitachem.com The urea (B33335) moiety is crucial for these interactions, often forming key hydrogen bonds within the active site of the target protein. Structure-activity relationship (SAR) studies on various urea-containing compounds have highlighted how different substituents on the phenyl rings can influence binding affinity and selectivity. mdpi.comnih.gov

Future research will likely focus on:

Allosteric Modulation: Investigating whether these compounds can bind to sites on a protein other than the active site (allosteric sites) to modulate its function.

Covalent Inhibition: Exploring the potential for designing hydrazinecarboxamides that can form a permanent covalent bond with their target, which can lead to a more durable and potent biological effect.

Polypharmacology: Understanding how a single compound might interact with multiple targets, which could be beneficial for treating complex diseases but also a source of potential side effects. nih.gov

Potential in Advanced Materials Science and Chemical Biology Tools

The unique chemical properties of the hydrazinecarboxamide scaffold extend its potential beyond medicinal chemistry into the realms of materials science and chemical biology.

In Advanced Materials Science: The ability of urea and hydrazine (B178648) derivatives to form strong hydrogen bonds makes them excellent building blocks for creating supramolecular assemblies and functional materials. Potential applications include:

Sensors: Diaryl urea derivatives can be designed to act as colorimetric or fluorescent sensors for specific ions or molecules.

Polymers and Gels: The hydrogen-bonding capabilities can be harnessed to create self-healing polymers or hydrogels with tunable properties.

Coordination Polymers: The nitrogen atoms in the hydrazinecarboxamide moiety can coordinate with metal ions to form complex, multidimensional structures with interesting magnetic or catalytic properties.

As Chemical Biology Tools: Hydrazinecarboxamides serve as versatile tools for studying biological processes:

Bioorthogonal Conjugation: They can react selectively with molecules containing an ortho-boronic acid-substituted aryl aldehyde or ketone to form stable diazaborine (B1195285) linkages. This reaction has been used to label bacterial pathogens. cuni.cz

Fluorescent Probes: The hydrazinecarboxamide group is a structural component of fluorescent dyes like Lucifer yellow, which is used to stain nerve cells. cuni.cz

Activity-Based Probes: These compounds can be modified to create probes that covalently bind to the active site of specific enzymes, allowing for their detection and characterization in complex biological samples.

The continued exploration of these emerging research avenues will undoubtedly unlock the full potential of 3-Amino-1-(3,5-difluorophenyl)urea and the broader class of hydrazinecarboxamides, leading to new discoveries in medicine, materials science, and beyond.

Q & A

Q. What are the optimized synthetic routes for 3-Amino-1-(3,5-difluorophenyl)urea, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via the reaction of an isocyanate with 3,5-difluoroaniline. Key steps include:

- Solvent Selection : Tetrahydrofuran (THF) is commonly used due to its polarity and ability to dissolve aromatic amines .

- Stoichiometry : A 1:1 molar ratio of isocyanate to aniline minimizes side reactions. For example, derivatives with adamantyl groups achieved yields up to 92% under optimized conditions .

- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, with precipitation and filtration as standard purification steps .

- Yield Variability : Substituted phenylureas show yield fluctuations (10–92%) depending on substituent electronic effects and steric hindrance .

Q. How is 3-Amino-1-(3,5-difluorophenyl)urea characterized to confirm structural integrity?

Methodological Answer: A multi-technique approach is critical:

- ¹H/¹⁹F NMR : Identifies proton environments (e.g., urea NH signals at δ 8.25 ppm) and fluorine coupling patterns (³J~F-F~ for 3,5-difluorophenyl groups) .

- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]+ at m/z 172.13 for the base structure) .

- IR Spectroscopy : Detects urea carbonyl stretches (~1648 cm⁻¹) and N-H bending (~1553 cm⁻¹) .

- Melting Point Analysis : Used to assess purity (e.g., 124–125°C for structurally similar ureas) .

Q. What are the critical safety protocols for handling 3-Amino-1-(3,5-difluorophenyl)urea?

Methodological Answer:

- Exposure Limits : The OSHA permissible exposure limit (PEL) is 0.4 mg/m³ .

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Handle in a fume hood to avoid inhalation of fine particles.

- Waste Disposal : Neutralize with aqueous acid before disposal to prevent environmental release .

Advanced Research Questions

Q. How can researchers resolve low yield or purity issues during synthesis?

Methodological Answer:

- Optimize Stoichiometry : Excess isocyanate (1.2 equiv) improves yields in sterically hindered reactions .

- Purification : High-performance liquid chromatography (HPLC) with C18 columns achieves >98% purity, as demonstrated for fluorophenyl derivatives .

- Solvent Alternatives : Switching to DMF or dichloromethane may enhance solubility of intermediates .

- Crystallization : Recrystallization from ethanol/water mixtures removes impurities while preserving urea functionality .

Q. What in vitro assays are suitable for evaluating the bioactivity of 3-Amino-1-(3,5-difluorophenyl)urea derivatives?

Methodological Answer:

- Antimicrobial Assays : Use 384-well plates with bacterial strains (e.g., S. aureus ATCC 43300) in CAMHB broth. Measure OD600 after 18 h incubation; >80% inhibition and Z-scores >2.5 indicate significance .

- Enzymatic Assays : For kinase inhibition, employ fluorescence-based RPE65 assays with purified enzymes. IC50 values are derived from dose-response curves (1–100 µM range) .

- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa) to differentiate bioactivity from general toxicity .

Q. How to design structure-activity relationship (SAR) studies for 3,5-difluorophenyl urea derivatives?

Methodological Answer:

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF3) to the phenyl ring to enhance hydrogen bonding with target proteins .

- Scaffold Hybridization : Combine with adamantyl or piperazine moieties to improve pharmacokinetic properties, as seen in kinase inhibitors .

- Computational Docking : Use AutoDock Vina to predict binding affinities to targets like tyrosine kinases. Validate with experimental IC50 values .

Q. What computational methods predict the physicochemical properties of 3-Amino-1-(3,5-difluorophenyl)urea?

Methodological Answer:

- LogP Estimation : Apply the Crippen method via ChemAxon software to predict hydrophobicity (experimental LogP = 1.79 ).

- Solubility Modeling : Use COSMO-RS to calculate aqueous solubility, cross-referenced with experimental steam pressure data (0.1 mmHg at 25°C ).

- Molecular Dynamics (MD) : Simulate crystal packing to rationalize melting points (e.g., 124–125°C ).

Q. How to analyze contradictory bioactivity data across different studies?

Methodological Answer:

- Statistical Validation : Apply modified Z-scores to differentiate true inhibition from plate-to-plate variability, as done in antimicrobial screens .

- Assay Reproducibility : Ensure consistent cell densities (5 × 10⁵ CFU/mL) and incubation times (18 h) .

- Control Normalization : Use media-only and DMSO controls to correct for background absorbance in OD600 measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.